Sulfo-Cy3 Amine: A Technical Guide for Researchers
Sulfo-Cy3 Amine: A Technical Guide for Researchers
An In-depth Exploration of its Applications in Cellular Imaging and Biomolecule Labeling
Sulfo-Cy3 amine is a water-soluble, bright orange-red fluorescent dye that has become an indispensable tool in modern biological research. Its utility spans a wide range of applications, from the precise labeling of biomolecules to advanced cellular imaging techniques. This technical guide provides a comprehensive overview of Sulfo-Cy3 amine, including its fundamental properties, detailed experimental protocols for its use, and a workflow for its application in immunofluorescence studies.
Core Properties and Spectral Characteristics
Sulfo-Cy3 amine is a derivative of the cyanine (B1664457) dye Cy3, modified with a sulfonate group and a reactive amine functional group. The presence of the sulfonate group imparts excellent water solubility, which is a significant advantage in biological experiments as it minimizes non-specific binding and aggregation in aqueous buffers.[1][2] The amine group allows for the covalent attachment of the dye to various biomolecules through the formation of stable amide bonds with carboxylic acid groups or their activated esters.[3] This makes it a versatile tool for labeling proteins, antibodies, and nucleic acids.[1]
The key spectral properties of Sulfo-Cy3 amine are summarized in the table below, providing researchers with the essential data for designing and executing fluorescence-based experiments.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~554 nm | [1] |
| Maximum Emission Wavelength (λem) | ~568 nm | [1] |
| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.1 | |
| Stokes Shift | ~14 nm | [1] |
Bioconjugation: Labeling Biomolecules with Sulfo-Cy3
The primary application of Sulfo-Cy3 amine is in the covalent labeling of biomolecules. The following section provides a detailed protocol for the labeling of antibodies, a common application in life sciences research.
Experimental Protocol: Antibody Labeling with Sulfo-Cy3 NHS Ester
This protocol describes the labeling of an antibody with a Sulfo-Cy3 N-hydroxysuccinimide (NHS) ester, a common amine-reactive derivative.
Materials:
-
Antibody (or other protein) to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Sulfo-Cy3 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.5
-
Purification column (e.g., spin desalting column or gel filtration column)
-
Reaction tubes
-
Pipettes and tips
Procedure:
-
Protein Preparation:
-
Dissolve the antibody in an amine-free buffer such as phosphate-buffered saline (PBS) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the antibody for reaction with the NHS ester.[4]
-
Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate. This slightly alkaline pH is optimal for the reaction between the NHS ester and primary amines on the protein.[5]
-
-
Dye Preparation:
-
Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Vortex the solution to ensure the dye is fully dissolved.[5]
-
-
Conjugation Reaction:
-
The optimal molar ratio of dye to protein for labeling should be determined empirically, but a starting point of a 10:1 to 20:1 molar excess of dye to antibody is recommended.
-
Add the calculated volume of the Sulfo-Cy3 NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Antibody:
-
Following the incubation, the unreacted dye must be removed from the labeled antibody. This is typically achieved using a spin desalting column or a gel filtration column (e.g., Sephadex G-25).
-
Follow the manufacturer's instructions for the chosen purification column. The labeled antibody will elute from the column, while the smaller, unreacted dye molecules will be retained.
-
Collect the fractions containing the brightly colored, labeled antibody.
-
-
Characterization (Optional but Recommended):
-
The degree of labeling (DOL), which is the average number of dye molecules per antibody molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy3 (~554 nm).
-
Application in Research: Immunofluorescence Workflow
Sulfo-Cy3 labeled antibodies are extensively used in immunofluorescence (IF) to visualize the localization of specific proteins within cells and tissues. The following section outlines a typical experimental workflow for indirect immunofluorescence and includes a corresponding diagram.
Experimental Workflow: Indirect Immunofluorescence
This workflow describes the use of a Sulfo-Cy3 labeled secondary antibody to detect a primary antibody bound to a target antigen within cultured cells.
dot
Caption: A typical workflow for indirect immunofluorescence using a Sulfo-Cy3 labeled secondary antibody.
Detailed Protocol for Indirect Immunofluorescence
Materials:
-
Cultured cells on sterile coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin (BSA) in PBS)
-
Primary antibody specific to the target protein
-
Sulfo-Cy3 labeled secondary antibody (with specificity for the primary antibody's host species)
-
Mounting medium
-
Microscope slides
-
Fluorescence microscope with appropriate filters for Cy3
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish.
-
Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. If the target protein is intracellular, permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding sites by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the Sulfo-Cy3 labeled secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Carefully mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with filters appropriate for Cy3 (excitation ~554 nm, emission ~568 nm).
Logical Relationship of Bioconjugation
The chemical reaction between Sulfo-Cy3 amine and a carboxylic acid-containing biomolecule, often activated as an NHS ester, is a fundamental process for its application. The following diagram illustrates this logical relationship.
dot
Caption: The logical flow of the bioconjugation reaction between Sulfo-Cy3 amine and a biomolecule.
References
- 1. Sulfo-Cy3 | CY3 | TargetMol [targetmol.com]
- 2. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Time-Resolved Fluorescence Detection of Nicked DNA via Site-Specific Stacking of Sulfo-Cy3: The Role of Charge, Polarity, Linker, and Sequence Context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
